N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide
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Overview
Description
- The cyclopentyl group can be introduced via alkylation using cyclopentyl halide in the presence of a base.
- Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., acetonitrile), and room temperature.
Attachment of the Cinnamamide Group
- The final step involves coupling the tetrahydropyrano[4,3-c]pyrazole intermediate with cinnamoyl chloride in the presence of a base.
- Reaction conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), and room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reagent addition.
- Implementation of purification techniques such as crystallization, distillation, and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide typically involves multiple steps:
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Formation of the Tetrahydropyrano[4,3-c]pyrazole Core
- Starting with a suitable pyrazole derivative, the cyclization with a dihydropyran derivative under acidic conditions can form the tetrahydropyrano[4,3-c]pyrazole core.
- Reaction conditions: Acidic catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene), and reflux temperature.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyrazole ring.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction can occur at the cinnamamide group, converting the double bond to a single bond.
- Common reagents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
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Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the cinnamamide group.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted cinnamamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Possible applications in skincare products for its antioxidant properties.
Mechanism of Action
The mechanism by which N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-((1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide
- N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide
Uniqueness
- Structural Features : The presence of the cyclopentyl group and the specific arrangement of the tetrahydropyrano[4,3-c]pyrazole and cinnamamide moieties make it unique.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, potentially offering advantages in therapeutic applications.
This detailed overview provides a comprehensive understanding of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(E)-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(11-10-16-6-2-1-3-7-16)22-14-19-18-15-26-13-12-20(18)24(23-19)17-8-4-5-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2,(H,22,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKPLLNEHFRRLT-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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